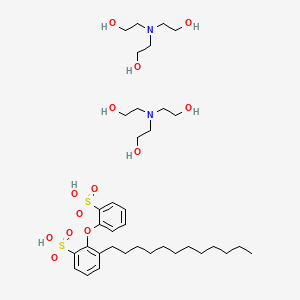
Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt is a complex organic compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt typically involves a multi-step process. The initial step often includes the alkylation of phenol with dodecyl chloride to form dodecylphenyl ether. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups. The final step involves neutralization with triethanolamine to form the bis(triethanolamine) salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonic acid derivatives.
Substitution: Various sulfonate esters.
Scientific Research Applications
Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The sulfonic acid groups interact with water molecules, reducing surface tension, while the hydrophobic dodecyl chain interacts with non-polar substances. This dual interaction allows the compound to solubilize hydrophobic substances in aqueous environments. The triethanolamine component helps to stabilize the compound and enhance its solubility .
Comparison with Similar Compounds
Similar Compounds
Dodecyl diphenyl ether sulfonic acid: Similar in structure but lacks the triethanolamine component.
Branched dodecyl phenol polyoxyethylene ethers: Similar surfactant properties but different in chemical structure and synthesis
Uniqueness
Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt is unique due to its combination of sulfonic acid groups and triethanolamine, which provides enhanced solubility and stability compared to similar compounds. This makes it particularly effective in applications requiring high solubility and stability in aqueous environments .
Properties
CAS No. |
71275-47-3 |
|---|---|
Molecular Formula |
C36H64N2O13S2 |
Molecular Weight |
797.0 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecyl-2-(2-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C24H34O7S2.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;2*8-4-1-7(2-5-9)3-6-10/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*8-10H,1-6H2 |
InChI Key |
BODZSUYWUICTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















